5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
CAS No.:
Cat. No.: VC15287368
Molecular Formula: C22H20ClN3O3
Molecular Weight: 409.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClN3O3 |
|---|---|
| Molecular Weight | 409.9 g/mol |
| IUPAC Name | 5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one |
| Standard InChI | InChI=1S/C22H20ClN3O3/c1-28-21-10-15(4-9-20(21)29-13-14-2-5-16(23)6-3-14)12-24-17-7-8-18-19(11-17)26-22(27)25-18/h2-11,24H,12-13H2,1H3,(H2,25,26,27) |
| Standard InChI Key | OWLLUSHKLBFMRT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=C(C=C4)Cl |
Introduction
5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound featuring a benzimidazole core, which is a common structure in many pharmaceutical agents due to its diverse biological activities. The compound includes functional groups such as a chlorobenzyl ether and a methoxy group, contributing to its unique properties and potential applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of 5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals targeting specific biological pathways. The benzimidazole core is often associated with significant pharmacological activities, making it a promising scaffold for drug development.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one. A comparison of these compounds highlights their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(Chlorobenzyl)-1H-benzimidazol-2-one | Lacks methoxy group but retains benzimidazole core. | |
| 6-Amino-4-{4-[(-fluorobenzyl)oxy]-3-methoxyphenyl}-3-pyridinone | Contains fluorine instead of chlorine; different phenolic substitution. | |
| 5-(Benzyl)-1H-benzimidazol-2-one | Simpler structure without additional functional groups. |
Biological Activity and Mechanism of Action
Compounds with similar structures to 5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one are known to exhibit various biological activities. Benzimidazole derivatives often show anti-cancer properties by interfering with DNA synthesis or repair mechanisms. Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.
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